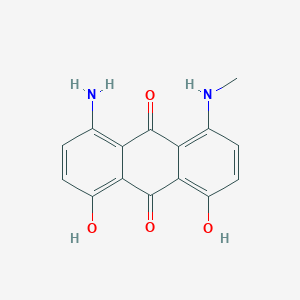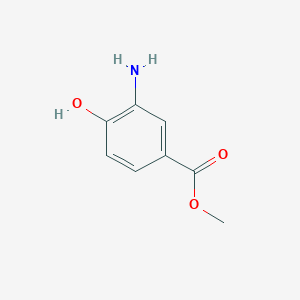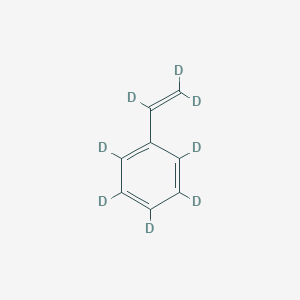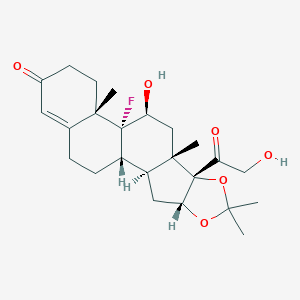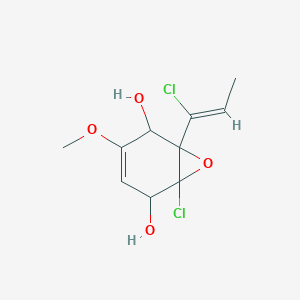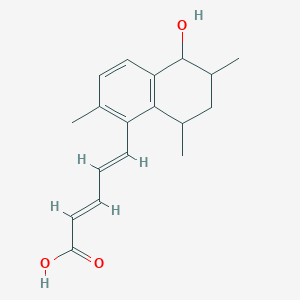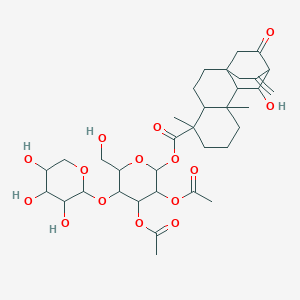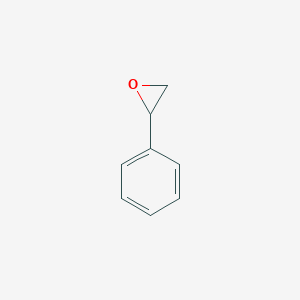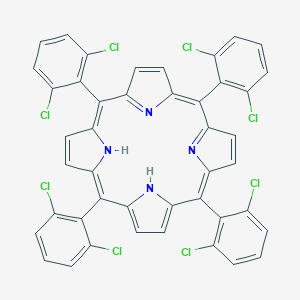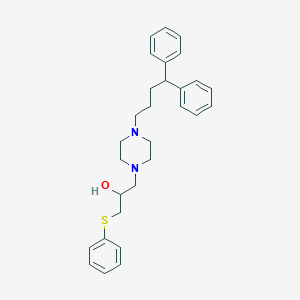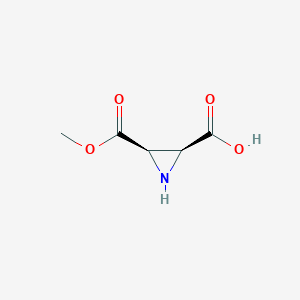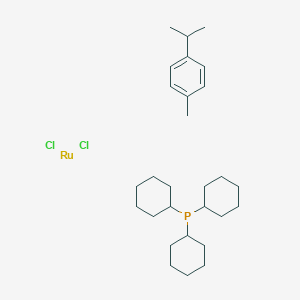
二氯(对伞花二烯)三环己基膦钌(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is a coordination complex where ruthenium is the central metal atom. It is characterized by the presence of a P-cymene ligand, which is a methylated and isopropylated derivative of benzene, and a tricyclohexylphosphine ligand, which is a trialkylphosphine with cyclohexyl groups. The complex is part of a broader class of organometallic compounds that have been extensively studied for their unique structural properties and reactivity.
Synthesis Analysis
The synthesis of related ruthenium complexes typically involves bridge-splitting reactions of chlorido-dimers with appropriate phosphine ligands. For example, the synthesis of a similar complex, dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II), was achieved by reacting the chlorido-dimer [RuCl2(η^6-p-cymene)]2 with tris(2-cyanoethyl)phosphine (tcep) . This method could potentially be adapted for the synthesis of dichloro(P-cymene)tricyclohexylphosphineruthenium(II) by using tricyclohexylphosphine instead of tcep.
Molecular Structure Analysis
The molecular structure of ruthenium complexes can be determined using single-crystal X-ray structure determination. For instance, the aforementioned dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was found to have a distorted octahedral geometry around the ruthenium atom, coordinated by p-cymene in an η^6-fashion, two chlorides, and the phosphorus atom of the tcep ligand . It is likely that the dichloro(P-cymene)tricyclohexylphosphineruthenium(II) would exhibit a similar octahedral coordination geometry.
Chemical Reactions Analysis
Ruthenium complexes are known for their reactivity and ability to undergo various chemical reactions. The phosphine ligands in these complexes can participate in ligand exchange reactions, as seen in the synthesis of phosphine-diphenylphosphenium donor-acceptor cationic complexes . Such reactivity could be explored with dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to form new compounds with P-P bonds or to study its kinetic stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium complexes can be studied using various spectroscopic techniques, such as NMR spectroscopy, ESI mass spectrometry, and IR spectroscopy. For example, the dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was characterized by NMR and ESI mass spectrometry, which revealed the formation of negative ions by association with a chloride ion . Similar studies could be conducted on dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to understand its stability, electronic structure, and potential for forming adducts with other ions or molecules.
科学研究应用
-
Cancer Research
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the field of cancer research . It’s being studied for its potential as an anticancer drug .
- The compound targets enzymes, peptides, and intracellular proteins in addition to DNA, allowing it to specifically target cancer cells . This “multitargeted” approach may allow researchers to find specific targets and tune a new-generation organometallic complex accordingly .
- BOLD-100 is the most advanced Ru-based treatment currently under investigation as an anticancer therapeutic . It’s being studied for the treatment of advanced gastric, pancreatic, colon, and bile duct cancers .
-
Chemical Synthesis
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst in chemical synthesis .
- It’s used in hydrosilylation reactions . Hydrosilylation is a process where a silicon-hydrogen bond is added across a multiple bond like a carbon-carbon double bond .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Organometallic Chemistry
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the field of organometallic chemistry .
- Researchers have used density functional theory (DFT) calculations to understand the reaction mechanisms leading to the formation of dithiolato and trithiolato complexes starting from the dichloro(P-cymene)ruthenium(II) dimer .
- The results of the DFT study have allowed researchers to rationalize experimental results and synthesize previously unreported and hitherto considered as unrealistic complexes .
-
Ring Opening Polymerization Reactions
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst component with (trimethylsilyl)diazomethane for ring opening polymerization reactions .
- Ring-opening polymerization is a form of chain-growth polymerization, in which the terminal end of a polymer acts as a reactive center where further cyclic monomers join to form a larger polymer chain through ionic propagation .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Controlled Atom Transfer Radical Polymerization of Acrylates
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst for the controlled atom transfer radical polymerization of acrylates .
- Atom transfer radical polymerization is a type of living radical polymerization. It is a method of polymerization in which the growth of a polymer chain is regulated by a process of reversible deactivation .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Transfer Hydrogenation of Ketones
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the transfer hydrogenation of ketones .
- Transfer hydrogenation is a process where a hydrogen atom is transferred from a hydrogen donor to an acceptor, often facilitated by a catalyst .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Anticancer Research
- Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C) is being thoroughly investigated for its therapeutic potential as an anticancer drug .
- The “multitargeted” complex targets enzymes, peptides, and intracellular proteins in addition to DNA, allowing it to specifically target cancer cells .
- BOLD-100 is the most advanced Ru-based treatment currently under investigation as an anticancer therapeutic . It’s being studied for the treatment of advanced gastric, pancreatic, colon, and bile duct cancers .
-
Synthesis of New Complexes
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the synthesis of new complexes .
- Density functional theory (DFT) calculations have been employed to understand the reaction mechanisms leading to the formation of dithiolato and trithiolato complexes starting from the dichloro(P-cymene)ruthenium(II) dimer .
- The results of the DFT study have allowed researchers to rationalize experimental results and synthesize previously unreported and hitherto considered as unrealistic complexes .
安全和危害
未来方向
属性
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOOGIJMPFDJH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47Cl2PRu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

